molecular formula C20H20O4 B592932 Sanggenofuran B CAS No. 1017277-40-5

Sanggenofuran B

Cat. No.: B592932
CAS No.: 1017277-40-5
M. Wt: 324.376
InChI Key: JCWAZFVQFSNZQI-UHFFFAOYSA-N
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Description

Sanggenofuran B is a 2-arylbenzofuran with anti-cancer activity . It can inhibit the A2780 cell line with an IC50 value of 57.1 μM . This compound can be isolated from the root bark of Chinese Morus cathayana .


Synthesis Analysis

This compound is a natural product that can be isolated from the root bark of Chinese Morus cathayana . The specific synthesis process of this compound is not mentioned in the retrieved papers.


Molecular Structure Analysis

The molecular weight of this compound is 324.37 . Its molecular formula is C20H20O4 . The SMILES representation of its structure is OC1=CC (C2=CC3=CC=C (OC)C=C3O2)=CC (O)=C1C/C=C ©\C .

Scientific Research Applications

Inhibitory Activity in IL-6 Production

The root bark of Morus alba, containing compounds like Sanggenofuran B, has been studied for its inhibitory activity against IL-6 production in TNF-α stimulated MG-63 cells. This suggests potential anti-inflammatory properties and regulatory effects in immune response modulation (Chang et al., 2019).

Hepatoprotective and Neuroprotective Activities

This compound, as part of compounds isolated from Morus alba, demonstrated hepatoprotective activity against t-BHP-induced oxidative stress in HepG2 cells and neuroprotective activity on glutamate-induced cell death in HT22 cells. These findings indicate its potential in liver and neurological health applications (Jung et al., 2015).

α-Glucosidase Inhibitory Activities

A study involving Morus nigra, which included this compound, found that the isolated compounds exhibited significant inhibitory activities against α-glucosidase. This suggests a possible role in managing postprandial hyperglycemia in diabetes mellitus (Xu et al., 2018).

COX-Inhibiting Constituents

Research on Morus root bark revealed that this compound, among other compounds, exhibited inhibitory effects on COX-1 and COX-2 enzymes. These findings suggest its potential in developing anti-inflammatory therapies (Rollinger et al., 2005).

Safety and Hazards

The safety data sheet for Sanggenofuran B indicates that it does not pose physical, health, or environmental hazards according to the GHS classification . In case of contact with eyes or skin, or if ingested or inhaled, appropriate first aid measures should be taken .

Biochemical Analysis

Biochemical Properties

Sanggenofuran B plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. One of the notable interactions is with the enzyme protein tyrosine phosphatase 1B (PTP1B), where this compound acts as an inhibitor. This inhibition is significant because PTP1B is a negative regulator of insulin signaling pathways, making this compound a potential therapeutic agent for Type 2 diabetes . Additionally, this compound has shown inhibitory activity against the A2780 cell line, with an IC50 value of 57.1 μM .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to inhibit the proliferation of cancer cells, particularly the A2780 ovarian cancer cell line . This inhibition is associated with the induction of apoptosis and cell cycle arrest. This compound also influences cell signaling pathways, including the insulin signaling pathway, by inhibiting PTP1B . Furthermore, it affects gene expression and cellular metabolism, contributing to its anti-tumor and anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. As an inhibitor of PTP1B, this compound binds to the active site of the enzyme, preventing its dephosphorylation activity. This inhibition leads to enhanced insulin receptor phosphorylation and signaling, which is beneficial for managing insulin resistance in Type 2 diabetes . Additionally, this compound’s anti-cancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under controlled conditions, maintaining its biological activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound exhibits significant therapeutic effects, such as anti-inflammatory and anti-tumor activities . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels, contributing to its biological activities. The compound’s interaction with PTP1B is a key aspect of its metabolic involvement, affecting insulin signaling and glucose metabolism

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport and distribution mechanisms is crucial for optimizing the therapeutic potential of this compound.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biological effects. Targeting signals and post-translational modifications play a role in directing this compound to its subcellular destinations

Properties

IUPAC Name

5-(6-methoxy-1-benzofuran-2-yl)-2-(3-methylbut-2-enyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-12(2)4-7-16-17(21)8-14(9-18(16)22)19-10-13-5-6-15(23-3)11-20(13)24-19/h4-6,8-11,21-22H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWAZFVQFSNZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the known biological activities of Sanggenofuran B?

A1: this compound has demonstrated cytotoxic activity against the A2780 human ovarian cancer cell line with an IC50 value of 57.1 µM []. This suggests potential anti-cancer properties, although further research is needed to confirm this activity and investigate its mechanism.

Q2: Where has this compound been isolated from in nature?

A2: this compound has been isolated from both the leaves of Morus yunnanensis [] and the twigs and barks of Artocarpus lakoocha []. This suggests a potential for natural product extraction and potential applications in traditional medicine, though further research is needed to explore these avenues.

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